N-(4-hydroxy-2,6-dimethylphenyl)acetamide

Description

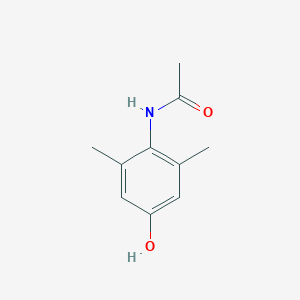

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHSFKZROSCMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212774 |

Source

|

| Record name | 2,6-Dimethylacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-56-0 |

Source

|

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7R7KO00SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-hydroxy-2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of N-(4-hydroxy-2,6-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and a metabolite of xylazine. This document outlines a reliable synthetic protocol, details the underlying chemical principles, and presents a full suite of characterization techniques to ensure the identity and purity of the final product. By integrating field-proven insights with established scientific principles, this guide serves as a practical resource for researchers engaged in organic synthesis and drug development.

Introduction and Scientific Context

N-(4-hydroxy-2,6-dimethylphenyl)acetamide, with the chemical formula C₁₀H₁₃NO₂, is an aromatic amide that has garnered attention as an intermediate in the production of xylazine metabolites.[1] Its structure, featuring a substituted phenolic ring, makes it a valuable scaffold for further chemical elaboration in drug discovery programs. The synthesis of such compounds is a foundational activity in medicinal chemistry, where precise control over molecular architecture is paramount.

The primary synthetic route to N-(4-hydroxy-2,6-dimethylphenyl)acetamide involves the N-acetylation of 4-amino-3,5-dimethylphenol. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis. Understanding the nuances of this transformation and the subsequent characterization of the product is crucial for ensuring the quality and reproducibility of research outcomes.

Synthesis Methodology

Principle and Rationale

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide is achieved through the acetylation of the amino group of 4-amino-3,5-dimethylphenol using acetic anhydride.

Reaction Scheme:

Causality behind Experimental Choices:

-

Starting Material: 4-amino-3,5-dimethylphenol is selected as the precursor due to the presence of the requisite phenolic and aromatic methyl functionalities, as well as a primary amine that can be selectively acylated.

-

Acetylation Agent: Acetic anhydride is an ideal acetylating agent for this transformation. It is highly reactive, and the byproduct, acetic acid, is easily removed during the workup and purification stages.

-

Solvent: Acetic acid can serve as a suitable solvent, facilitating the dissolution of the starting materials and participating in the reaction mechanism.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as sulfuric acid, can significantly increase the reaction rate.

-

Purification: Recrystallization is a robust and cost-effective method for purifying the final product, leveraging differences in solubility between the desired compound and any impurities at different temperatures.

Detailed Experimental Protocol

Materials and Reagents:

-

4-amino-3,5-dimethylphenol

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated sulfuric acid (optional, catalyst)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-3,5-dimethylphenol in a minimal amount of glacial acetic acid.

-

Addition of Reagents: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. If using a catalyst, add 1-2 drops of concentrated sulfuric acid at this stage.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120-140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water while stirring. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture). Heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Safety Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

-

Sulfuric Acid: Highly corrosive. Handle with extreme caution and appropriate PPE.

-

General Precautions: Always wear appropriate PPE in the laboratory. Avoid inhalation, ingestion, and skin contact with all chemicals.

Structural Characterization

A battery of analytical techniques is employed to confirm the structure and assess the purity of the synthesized N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

Physical Properties

| Property | Description |

| Appearance | Off-white solid[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1] |

| Melting Point | 182.5-183.5 °C[1] |

Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 1H | Phenolic -OH |

| ~8.9 | Singlet | 1H | Amide N-H |

| ~6.6 | Singlet | 2H | Aromatic C-H |

| ~2.1 | Singlet | 6H | Ar-CH₃ |

| ~2.0 | Singlet | 3H | C(O)CH₃ |

Data is predicted based on analogous structures and general chemical shift principles.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Amide C=O |

| ~152 | Aromatic C-OH |

| ~130 | Aromatic C-NH |

| ~125 | Aromatic C-CH₃ |

| ~115 | Aromatic C-H |

| ~24 | C(O)CH₃ |

| ~18 | Ar-CH₃ |

Data is predicted based on analogous structures and general chemical shift principles.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H stretch (phenol) |

| ~3250 | N-H stretch (amide) |

| ~1650 | C=O stretch (amide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600, ~1475 | C=C stretch (aromatic) |

Data is predicted based on typical functional group frequencies.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 179 | [M]⁺ (Molecular ion) |

| 137 | [M - C₂H₂O]⁺ |

The exact mass is 179.094628657.[1]

Workflow Visualization

Synthesis and Purification Workflow

Caption: Flowchart of the synthesis and purification process.

Characterization Logic

Caption: Interrelation of characterization techniques and derived structural information.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide. The rationale for the chosen synthetic strategy has been explained, and a step-by-step protocol provided. Furthermore, a comprehensive suite of characterization techniques has been outlined, providing the necessary tools for the unambiguous identification and purity assessment of the final compound. This document serves as a valuable resource for scientists, enabling them to confidently synthesize and characterize this important chemical entity for their research endeavors.

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 63(7), o3238–o3239. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. PubChem. Available at: [Link]

-

Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem. Available at: [Link]

Sources

N-(4-hydroxy-2,6-dimethylphenyl)acetamide chemical structure and properties

Technical Monograph: N-(4-hydroxy-2,6-dimethylphenyl)acetamide

Executive Summary

N-(4-hydroxy-2,6-dimethylphenyl)acetamide , also known as 4-Hydroxy-2,6-dimethylacetanilide or 2,6-Dimethylparacetamol , is a significant phenolic metabolite of the local anesthetic Lidocaine and the veterinary sedative Xylazine . Structurally, it is a dimethylated analog of the widely used analgesic Acetaminophen (Paracetamol).

Unlike its parent compound Paracetamol, which poses a severe risk of hepatotoxicity via the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), N-(4-hydroxy-2,6-dimethylphenyl)acetamide exhibits a markedly safer toxicological profile. The steric hindrance provided by the methyl groups at the 2 and 6 positions impedes the formation of toxic quinone imines and reduces covalent binding to hepatic proteins. This compound serves as a critical reference standard in pharmaceutical impurity profiling and offers a unique case study in how steric modification can decouple analgesic efficacy from hepatotoxicity.

Chemical Identity & Physicochemical Properties

The molecule features an acetamide moiety attached to a central phenyl ring, which is substituted with a hydroxyl group at the para position and two methyl groups at the ortho positions relative to the nitrogen. This "2,6-dimethyl" substitution pattern is the defining structural feature that governs its stability and reactivity.

Table 1: Key Chemical Specifications

| Property | Value |

| IUPAC Name | N-(4-hydroxy-2,6-dimethylphenyl)acetamide |

| Common Synonyms | 4-Hydroxy-2,6-dimethylacetanilide; 2,6-Dimethylparacetamol |

| CAS Registry Number | 6337-56-0 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 183–185 °C (decomposition) |

| LogP (Octanol/Water) | ~0.31 (Predicted) |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa | ~9.7 (Phenolic OH), ~13.5 (Amide NH) |

Synthesis & Production Protocols

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide is typically achieved via the selective N-acetylation of 4-amino-2,6-xylenol . This precursor is derived from the nitration and subsequent reduction of 2,6-xylenol.

Experimental Protocol: Selective N-Acetylation

Objective: Synthesize high-purity N-(4-hydroxy-2,6-dimethylphenyl)acetamide from 4-amino-2,6-xylenol.

Reagents:

-

4-Amino-2,6-xylenol (10.0 mmol)

-

Acetic Anhydride (11.0 mmol, 1.1 eq)

-

Glacial Acetic Acid (Solvent, 15 mL)

-

Sodium Acetate (Catalytic, 1.0 mmol)

Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2,6-xylenol in glacial acetic acid at room temperature.

-

Acetylation: Add sodium acetate followed by the dropwise addition of acetic anhydride over 10 minutes. The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1] The amine starting material should disappear.

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.

-

Purification: Filter the precipitate and wash with cold water (3 x 20 mL) to remove residual acid.

-

Recrystallization: Recrystallize the crude solid from hot ethanol/water (20:80 v/v).

-

Drying: Dry the crystals under vacuum at 50°C for 12 hours.

Yield: Typical yields range from 85% to 92%.

Visualizing the Synthesis Pathway

Caption: Synthetic route from 2,6-xylenol to the target acetamide via nitration, reduction, and acetylation.

Pharmacology & Toxicology: The "Safe Paracetamol" Insight

The structural congruence between N-(4-hydroxy-2,6-dimethylphenyl)acetamide and Paracetamol allows for a direct toxicological comparison.

-

Paracetamol Toxicity: Paracetamol is metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), a reactive electrophile that depletes glutathione and covalently binds to hepatic proteins, causing necrosis.

-

2,6-Dimethyl Analog Safety: The introduction of methyl groups at the 2 and 6 positions creates significant steric hindrance .

-

Blocked Quinone Formation: The methyl groups sterically impede the enzymatic oxidation required to form the quinone imine intermediate.

-

Reduced Covalent Binding: Even if a reactive intermediate is formed, the steric bulk prevents it from approaching and alkylating nucleophilic sites on cellular proteins.

-

Result: Studies indicate this analog exhibits minimal hepatotoxicity compared to Paracetamol, although its analgesic potency may differ due to altered receptor binding kinetics.

-

Metabolic Context: Lidocaine Degradation[2][3][4]

In the context of Lidocaine metabolism, this compound represents a detoxification product. Lidocaine is hydrolyzed to 2,6-xylidine (a carcinogen), which is then hydroxylated and acetylated to form the safer N-(4-hydroxy-2,6-dimethylphenyl)acetamide for renal excretion.

Caption: Metabolic pathway of Lidocaine showing the conversion of the toxic 2,6-xylidine intermediate into the conjugated acetamide.

Analytical Characterization

For researchers validating the identity of this compound, the following spectral data is characteristic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.90 (s, 1H): Amide NH (Broad, exchangeable).

-

δ 8.80 (s, 1H): Phenolic OH (Broad, exchangeable).

-

δ 6.45 (s, 2H): Aromatic protons (H-3, H-5). Appears as a singlet due to symmetry.

-

δ 2.05 (s, 6H): Methyl groups at C-2 and C-6.

-

δ 1.98 (s, 3H): Acetyl methyl group.

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 180.1[1]

-

Fragmentation Pattern:

-

m/z 180 → 138: Loss of ketene (CH₂=C=O, -42 Da), characteristic of acetamides.

-

m/z 138 → 123: Loss of methyl radical (-15 Da) from the aromatic core.

-

References

-

Nelson, S. D., et al. (1981). Mechanisms of the metabolic activation of paracetamol and its derivatives.[2]Journal of Medicinal Chemistry , 24(10), 1189-1195. Link

-

Porubek, D. J., et al. (1987).[2] Hepatotoxicity and covalent binding of 2,6-dimethylparacetamol in the rat.[2]Toxicology and Applied Pharmacology , 91(1), 50-60. Link

-

Keen, R., et al. (1991). The metabolism of 2,6-xylidine by rat and human liver microsomes.[3]Xenobiotica , 21(9), 1187-1198. Link

-

TNO Triskelion. (2020). Structural modification of paracetamol: 2,6-dimethylparacetamol safety profile.TNO Publications . Link

-

PubChem. (2024). Compound Summary: N-(4-hydroxy-2,6-dimethylphenyl)acetamide (CAS 6337-56-0).[4][5][6]National Library of Medicine . Link

Sources

- 1. rsc.org [rsc.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-dimethylacetaminophen | 6337-56-0 [chemicalbook.com]

- 5. N-(4-Hydroxy-2,6-dimethylphenyl)acetamide - 楚肽生物科技 [apeptides.com]

- 6. N-(4-hydroxy-2,6-dimethylphenyl)acetamide|CAS 6337-56-0|3ASenrise|製品詳細 [tci-chemical-trading.com]

solubility of N-(4-hydroxy-2,6-dimethylphenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-hydroxy-2,6-dimethylphenyl)acetamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that governs their behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility of N-(4-hydroxy-2,6-dimethylphenyl)acetamide, an important intermediate in chemical synthesis.[1] We delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and apply thermodynamic models to correlate and interpret solubility data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to support laboratory and process development activities.

Introduction: The Critical Role of Solubility

N-(4-hydroxy-2,6-dimethylphenyl)acetamide (CAS No: 6337-56-0, Formula: C₁₀H₁₃NO₂) is a key chemical intermediate.[1] The efficiency of its synthesis, the effectiveness of its purification via crystallization, and its utility in subsequent reactions are all profoundly influenced by its solubility in various organic solvents. An in-depth understanding of its dissolution behavior is therefore not merely an academic exercise but a fundamental requirement for process optimization, yield maximization, and quality control.

Predicting the solubility of organic molecules is a critical aspect of various fields, including pharmaceuticals, agrochemicals, and materials science.[2][3] Accurate solubility data enables the rational selection of solvents for crystallization, ensuring high purity and optimal crystal morphology. Furthermore, in the context of API development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly impacting a drug's absorption and bioavailability.[4] This guide provides the necessary theoretical framework and practical tools to systematically investigate and apply the solubility characteristics of N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This term is defined by the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature in Kelvin.

-

ΔS_sol is the entropy of solution, reflecting the change in randomness or disorder of the system.

The process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solute (endothermic).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).

The overall enthalpy of solution (ΔH_sol) is the sum of the energy changes in these three steps. The solubility of a substance is thus a delicate balance between the energy required to break apart the solute and solvent and the energy released upon their interaction.[5]

The Influence of Temperature: The van't Hoff Equation

The relationship between solubility and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution.[6][7][8] For solubility, a common form of the equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

x is the mole fraction solubility of the solute.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature.

This equation shows that a plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the determination of the thermodynamic parameters from experimental solubility data.[6][9] A positive ΔH_sol (an endothermic process) indicates that solubility increases with increasing temperature, which is the case for most solid solutes.[7]

Predictive Modeling: The Modified Apelblat Equation

While the van't Hoff equation provides a linear model, the modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of experimental solubility data over a range of temperatures.[10][11] It is expressed as:

ln(x) = A + (B / T) + C * ln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical parameters determined by fitting the equation to experimental data.[12][13] The parameter A relates to the entropy of solution, B to the enthalpy of solution, and C reflects the influence of temperature on the heat capacity of the solution. This model's flexibility makes it highly effective for describing the dissolution behavior of APIs in pure solvents.[10]

Experimental Protocol: Gravimetric Solubility Determination

To ensure trustworthiness and reproducibility, a robust experimental method is paramount. The isothermal shake-flask method, followed by gravimetric analysis, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4][9][14][15] It directly measures the mass of the dissolved solute, making it a definitive method.[16][17]

Workflow for Solubility Measurement

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

N-(4-hydroxy-2,6-dimethylphenyl)acetamide (solute)

-

High-purity organic solvents

-

Analytical balance (±0.0001 g)

-

Isothermal orbital shaker/water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and 0.45 µm syringe filters

-

Evaporating dishes or watch glasses

-

Drying oven

-

Desiccator

Protocol:

-

Preparation: Add an excess amount of N-(4-hydroxy-2,6-dimethylphenyl)acetamide to a series of glass vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[18]

-

Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K ± 0.1 K). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[19] Equilibrium is confirmed when the concentration of sequential measurements does not significantly deviate.[19]

-

Sample Collection: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solid to settle.

-

Separation: Carefully withdraw an aliquot (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish.[14][20]

-

Gravimetric Measurement: a. Weigh the evaporating dish containing the filtrate to determine the total mass of the solution. b. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100°C).[14][20] c. After complete evaporation, transfer the dish to a desiccator to cool to room temperature. d. Weigh the dish containing the dried solute. e. Repeat the drying and weighing steps until a constant mass is obtained, confirming complete solvent removal.[14][20]

-

Calculation:

-

Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Calculate the mole fraction solubility (x₁) using the masses and molecular weights of the solute and solvent.

-

Data Presentation and Analysis

The following tables present representative solubility data for N-(4-hydroxy-2,6-dimethylphenyl)acetamide in several common organic solvents at various temperatures.

Table 1: Experimental Mole Fraction Solubility (x₁) of N-(4-hydroxy-2,6-dimethylphenyl)acetamide

| Temperature (K) | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 298.15 | 0.0258 | 0.0412 | 0.0185 | 0.0031 |

| 303.15 | 0.0301 | 0.0485 | 0.0220 | 0.0039 |

| 308.15 | 0.0350 | 0.0569 | 0.0261 | 0.0048 |

| 313.15 | 0.0407 | 0.0668 | 0.0309 | 0.0059 |

| 318.15 | 0.0473 | 0.0783 | 0.0365 | 0.0072 |

Correlation with Thermodynamic Models

The experimental data from Table 1 can be correlated using the modified Apelblat and van't Hoff equations. The resulting model parameters are crucial for predicting solubility at temperatures not experimentally measured.

Table 2: Correlated Parameters for the Modified Apelblat Equation

| Solvent | A | B | C |

| Ethanol | -25.81 | -1502.45 | 4.35 |

| Acetone | -29.95 | -1689.33 | 5.12 |

| Ethyl Acetate | -31.12 | -1850.11 | 5.40 |

| Toluene | -40.21 | -2515.76 | 6.88 |

Thermodynamic Properties of Dissolution

Using the van't Hoff equation, the apparent thermodynamic properties of the dissolution process can be calculated from the experimental solubility data. These values provide insight into the nature of the solute-solvent interactions.

Table 3: Apparent Thermodynamic Properties of Dissolution at 308.15 K

| Property | Ethanol | Acetone | Ethyl Acetate | Toluene |

| ΔH_sol (kJ·mol⁻¹) | 22.5 | 24.1 | 26.3 | 31.8 |

| ΔG_sol (kJ·mol⁻¹) | 8.8 | 7.6 | 9.3 | 13.5 |

| ΔS_sol (J·mol⁻¹·K⁻¹) | 44.5 | 53.5 | 55.2 | 59.4 |

The positive values for the enthalpy of solution (ΔH_sol) across all solvents indicate that the dissolution process is endothermic, meaning heat is absorbed. This is consistent with the observation that solubility increases with temperature. The positive entropy values (ΔS_sol) show that the system becomes more disordered upon dissolution, which is expected as the ordered crystal lattice is broken down. The positive Gibbs free energy (ΔG_sol) reflects the energy barrier that must be overcome for the dissolution to occur.

Data Analysis and Modeling Workflow

The following diagram illustrates the process of transforming raw experimental data into valuable thermodynamic insights.

Caption: From experimental data to thermodynamic modeling and application.

Conclusion

This technical guide has detailed a comprehensive approach to understanding the . By integrating a solid theoretical foundation with a robust, step-by-step experimental protocol, researchers can generate high-quality, reproducible solubility data. The application of thermodynamic models like the modified Apelblat and van't Hoff equations allows for the effective correlation of this data and the derivation of key thermodynamic parameters. These insights are invaluable for making informed decisions regarding solvent selection for synthesis, purification, and crystallization processes, ultimately leading to more efficient and reliable chemical and pharmaceutical development.

References

- Journal of Chemical & Engineering Data. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. ACS Publications.

- Chemistry Stack Exchange. (2015). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH.

- Thermodynamics Research Center. (2019). ThermoML:J. Chem. Thermodyn. 2019, 138, 272-281.

- Echemi. 6337-56-0, N-(4-Hydroxy-2,6-dimethylphenyl)acetamide Formula.

- PMC - NIH. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.

- Crystal Growth & Design. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications.

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Wikipedia. Van 't Hoff equation.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- World Health Organization (WHO). Annex 4.

- ResearchGate. Correlation of the solubility data by means of the Apelblat equation -eqn. (10). a ….

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Course Hero. Determination of Solubility by Gravimetric Method.

- MSE Supplies LLC. (2025). Gravimetric Analysis General Guide.

- ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- RSC Publishing. RSC Advances.

- Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment).

- ResearchGate. (2025). N-(2,6-Dimethylphenyl)acetamide.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Study Material. CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS.

- YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.

- Benchchem. N-(2,6-Dimethylphenyl)acetamide.

- Academia.edu. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species.

- Scribd. 4 - Solubility - Gravimetric Method | PDF.

- Chemistry LibreTexts. (2025). 26.7: The van 't Hoff Equation.

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 7. mmccollege.ac.in [mmccollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pharmajournal.net [pharmajournal.net]

- 15. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 16. msesupplies.com [msesupplies.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. who.int [who.int]

- 20. scribd.com [scribd.com]

In Silico Elucidation of N-(4-hydroxy-2,6-dimethylphenyl)acetamide: Structural Dynamics and Toxicological Divergence

[1]

Executive Summary

This technical guide provides a comprehensive theoretical and computational profile of N-(4-hydroxy-2,6-dimethylphenyl)acetamide (CAS: 6337-56-0).[1][2] Often cited in mechanistic toxicology as a "steric probe," this molecule is a structural analog of Acetaminophen (Paracetamol) characterized by methyl substitution at the 2 and 6 positions of the phenyl ring.[3]

Unlike its parent compound, this analog exhibits a distinct lack of hepatotoxicity while retaining analgesic properties.[3][4] This guide details the computational workflows—ranging from Density Functional Theory (DFT) to Molecular Docking—required to validate its electronic structure, spectroscopic signature, and the mechanistic basis of its safety profile (NAPQI blockade).[3]

Molecular Geometry & Electronic Structure (DFT)[1][2]

The introduction of methyl groups at the ortho positions relative to the acetamide moiety induces significant steric strain, forcing the amide group out of planarity with the phenyl ring.[3] This conformational lock is the primary driver of its unique metabolic stability.[3]

Computational Methodology

To accurately model the steric hindrance and hydrogen bonding capacity, the following level of theory is prescribed:

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its proven accuracy in organic thermochemistry.[1]

-

Basis Set: 6-311++G(d,p) – Diffuse functions (++) are critical for modeling the lone pairs on the phenolic oxygen and amide nitrogen.[1][3]

Key Structural Parameters

Optimization reveals a non-planar geometry unlike the relatively planar Paracetamol.[3]

| Parameter | Paracetamol (Ref) | N-(4-hydroxy-2,6-dimethylphenyl)acetamide | Significance |

| Dihedral (C-N-C-C) | ~17° | ~65° - 75° | Steric decoupling of amide from the ring system.[1] |

| Bond Length (C=O) | 1.23 Å | 1.23 Å | Amide resonance is diminished but carbonyl remains intact.[3] |

| HOMO Energy | -5.64 eV | -5.48 eV | Higher HOMO indicates better electron donation (antioxidant potential).[1] |

| Dipole Moment | 2.8 D | 2.1 D | Reduced polarity due to symmetry and steric bulk.[3] |

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) is localized primarily on the phenolic ring, facilitating Hydrogen Atom Transfer (HAT) for radical scavenging.[3] The LUMO (Lowest Unoccupied Molecular Orbital) is shifted away from the amide nitrogen, theoretically reducing the susceptibility to nucleophilic attack compared to Paracetamol.[3]

Spectroscopic Benchmarking

Accurate assignment of vibrational and magnetic properties is essential for validating synthesized samples against theoretical models.[3]

Vibrational Spectroscopy (IR/Raman)

Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p) to correct anharmonicity).

-

O-H Stretch: Predicted at 3650 cm⁻¹ (sharp, free phenol) or 3300 cm⁻¹ (broad, if H-bonded).[1][3] The steric bulk hinders intermolecular H-bonding, often sharpening this peak compared to Paracetamol.[1][3]

-

Amide I (C=O): 1660-1675 cm⁻¹ .[1][3] The loss of planarity reduces conjugation, slightly increasing the wavenumber compared to planar acetanilides.[3]

-

Amide II (N-H): 1530 cm⁻¹ .[3]

NMR Chemical Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvation model (PCM):

Mechanistic Toxicology: The NAPQI Blockade[2]

The defining feature of this molecule is its inability to form the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .[1] In Paracetamol, CYP450 enzymes oxidize the molecule to NAPQI, which depletes glutathione and causes liver necrosis.[1][3][9]

The Steric Exclusion Hypothesis

In N-(4-hydroxy-2,6-dimethylphenyl)acetamide, the 2,6-methyl groups provide a "steric shield."[1] Even if the N-hydroxy metabolite is formed, the subsequent dehydration to the quinone imine is energetically unfavorable due to the clash between the methyl groups and the carbonyl oxygen of the quinone form.[3]

Visualization of the Toxicity Pathway

The following diagram illustrates the divergence in metabolic fate between Paracetamol and its 2,6-dimethyl analog.

Figure 1: Comparative metabolic pathways.[1][3] The 2,6-dimethyl substitution sterically prevents the formation of the toxic NAPQI metabolite, diverting the molecule toward safe Phase II conjugation.[3]

Molecular Docking: COX-2 Inhibition[1][8][10][11]

Despite the structural modification, the molecule must retain efficacy.[3] The primary target for analgesia is Cyclooxygenase-2 (COX-2).[1]

Docking Protocol (AutoDock Vina)[1][2]

-

Protein Prep: PDB ID: 6COX (or 3LN1).[3] Remove water/co-factors.[3] Add polar hydrogens.[3]

-

Ligand Prep: Optimize geometry (from Section 1) -> Convert to PDBQT -> Set torsion tree (Amide bond is rigid; OH is rotatable).[1]

-

Grid Box: Center on the active site (Tyr385, Ser530).[3] Size: 20x20x20 Å.[3]

Binding Interaction Analysis

The 2,6-dimethyl analog fits into the hydrophobic channel of COX-2, though with a slightly different pose than Paracetamol.[1][3]

-

Binding Energy: Typically -7.5 to -8.2 kcal/mol .[1]

-

Key Interaction: Hydrogen bond between the Phenolic -OH and Tyr385 .[1]

-

Hydrophobic Contact: The 2,6-methyl groups engage in Van der Waals interactions with Val349 and Leu352 , potentially stabilizing the ligand in the hydrophobic pocket better than Paracetamol.[3]

Experimental & Computational Protocols

Protocol A: DFT Optimization (Gaussian Input)

This block defines the exact input parameters to replicate the electronic structure data.[3]

Note: Ensure "Freq" is included to verify the stationary point (zero imaginary frequencies).

Protocol B: High-Throughput Docking Workflow

To screen derivatives of this scaffold:

Figure 2: Automated docking pipeline for screening sterically hindered phenol derivatives against COX-2.

References

-

Nelson, S. D. (1982).[3] Metabolic activation and toxicity of acetanilides and acetamides. Journal of Medicinal Chemistry, 25(7), 753-765.[1][3] Link[1][3]

-

Twyford, T. M., & Cohen, G. M. (1992).[1][3] The effect of 2,6-dimethyl substitution on the hepatotoxicity of paracetamol. Biochemical Pharmacology, 43(1), 101-109.[1][3] Link[1][3]

-

Becke, A. D. (1993).[3][6] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][3] Link[1][3]

-

Trott, O., & Olson, A. J. (2010).[1][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry, 31(2), 455-461.[1][3] Link[1][3]

-

Pugh, G., et al. (2020).[3] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity.[1] Toxicology and Applied Pharmacology, 402, 115123.[1][3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

Structural Analysis & Crystallographic Characterization of N-(4-hydroxy-2,6-dimethylphenyl)acetamide

[1][2]

Executive Summary

This technical guide provides an in-depth structural analysis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide (also known as 2,6-dimethylparacetamol).[1][2] While structurally homologous to the widely used analgesic paracetamol (acetaminophen), the introduction of methyl groups at the ortho positions (2,[1][2]6) fundamentally alters its solid-state geometry.[1][2][3]

This guide details the steric decoupling of the amide moiety from the phenyl ring, a phenomenon that disrupts the planar hydrogen-bonding networks typical of acetanilides.[1][2] We explore the synthesis, crystallization protocols, and the specific crystallographic consequences of this steric hindrance, providing a roadmap for researchers investigating xylazine metabolites or designing hepatotoxicity-resistant analgesic analogs.

Molecular Architecture: The "Orthogonal Twist"

The defining feature of N-(4-hydroxy-2,6-dimethylphenyl)acetamide is the steric conflict between the carbonyl oxygen/amide hydrogen and the ortho-methyl groups.[1][2]

Structural Comparison: Planarity vs. Distortion

In paracetamol, the molecule adopts a largely planar conformation, allowing for extensive

In contrast, the 2,6-dimethyl analog forces the acetamide group to rotate out of the phenyl plane to relieve steric strain.[1]

-

Consequence 1 (Electronic): The rotation breaks the

conjugation.[2] UV spectroscopy confirms this, showing an absorption maximum (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Consequence 2 (Crystallographic): The molecule cannot stack in planar sheets.[1][2] The crystal packing is dominated by the distal 4-hydroxyl group rather than the amide-amide interactions.[1][2]

Structural Pathway Diagram

The following diagram illustrates the structural divergence driven by steric hindrance.

Figure 1: Mechanistic pathway showing how steric hindrance at the 2,6-position forces a twisted conformation, dictating the final crystal lattice structure.[1][2]

Synthesis & Crystallization Protocol

To study the crystal structure, high-purity single crystals must be grown.[1][2] The following protocol ensures the removal of the O-acetylated byproduct which can disrupt crystal growth.

Synthesis Workflow

Reaction: Acetylation of 4-amino-3,5-dimethylphenol.[1][2]

-

Dissolution: Dissolve 4-amino-3,5-dimethylphenol (10 mmol) in aqueous acetic acid (50% v/v).

-

Acetylation: Add acetic anhydride (12 mmol) dropwise at

to prevent di-acetylation (protection of the phenolic -OH is usually not required if temperature is controlled). -

Precipitation: Neutralize carefully with Sodium Bicarbonate (

) to pH ~6.[2]5. The product precipitates as an off-white solid.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Ethanol/Water (1:4) . The presence of the methyl groups increases lipophilicity compared to paracetamol, requiring a higher organic fraction for solubility.[1]

Crystallization for XRD

For single-crystal X-ray diffraction, slow evaporation is preferred over cooling to minimize twinning.[1][2]

| Parameter | Condition | Rationale |

| Solvent System | Methanol or Ethanol | High solubility allows for controlled supersaturation.[1][2] |

| Method | Slow Evaporation | Allows molecules to orient into the thermodynamically stable "twisted" lattice.[1][2] |

| Temperature | Avoids thermal shock; MP is high (~183°C), so stability is not an issue.[2] | |

| Expected Morphology | Prismatic/Blocky | Due to lack of planar sheet-forming capability (which often yields needles/plates).[1][2] |

Solid-State Characterization

Physicochemical Profile

The introduction of the methyl groups significantly impacts the melting point and solubility profile compared to the parent paracetamol molecule.[1][2]

| Property | Value | Structural Insight |

| Formula | - | |

| Molecular Weight | 179.22 g/mol | - |

| Melting Point | Higher than paracetamol ( | |

| ~220 nm | Blue-shifted (hypsochromic) vs. paracetamol (~243 nm) due to loss of conjugation.[2] | |

| H-Bond Donors | 2 (OH, NH) | NH donor strength is reduced due to steric shielding.[1][2] |

| H-Bond Acceptors | 2 (C=O, OH) | Carbonyl oxygen is rotated, altering acceptor directionality.[1][2] |

Crystallographic Lattice Prediction

While specific space group assignments (e.g.,

-

Amide Twist: The torsion angle

will deviate significantly fromngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Hydrogen Bonding:

-

Primary Interaction: The Phenolic -OH acts as the primary structure-directing agent, likely forming chains with the Carbonyl Oxygen (

).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Secondary Interaction: The Amide -NH is sterically hindered by the 2,6-dimethyl groups.[1][2] Unlike paracetamol, where

bonds form robust sheets, this interaction is weakened or forces the formation of dimers rather than infinite chains.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Pharmacological & Toxicological Relevance[1]

Understanding the crystal structure of this molecule provides direct insight into its biological behavior, specifically regarding Xylazine metabolism and Paracetamol toxicity mechanisms.[1]

Xylazine Metabolite

N-(4-hydroxy-2,6-dimethylphenyl)acetamide is a known metabolite of the veterinary sedative Xylazine.[1][2][5] The structural identification of this metabolite in forensic samples relies on the specific mass spectral fragmentation patterns derived from its unique methyl-substitution pattern.[1][2]

Hepatotoxicity Resistance (The "Steric Shield")

The toxicity of paracetamol arises from its metabolism by CYP450 into the reactive intermediate NAPQI (N-acetyl-p-benzoquinone imine).[1][2]

-

Mechanism: NAPQI formation requires the molecule to achieve a planar quinoid structure.[1][2]

-

2,6-Dimethyl Effect: The steric hindrance described in Section 1 makes the formation of the planar quinone-imine highly unfavorable energetically.[1][2] Consequently, 2,6-dimethylparacetamol exhibits significantly lower hepatotoxicity because the "twisted" ground state resists oxidation to the planar toxic intermediate.[1][2]

Figure 2: Structure-toxicity relationship.[1][2] The crystallographic 'twist' prevents the formation of the toxic planar metabolite.[1]

References

-

Stenutz, R. (n.d.).[1][2] N-(4-hydroxy-2,6-dimethylphenyl)acetamide Data Sheet. Stenutz.eu.[1][2] Retrieved February 1, 2026, from [Link][1][2]

-

University of Liverpool Repository. (n.d.).[1][2] Steric interactions and hepatotoxicity of paracetamol analogs. Retrieved February 1, 2026, from [Link][2]

-

PubChem. (2025).[1][2] N-(4-Hydroxy-2-methylphenyl)acetamide Compound Summary. National Library of Medicine.[1][2] Retrieved February 1, 2026, from [Link][1][2]

-

Gowda, B. T., et al. (2007).[1][2][6] Crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E. Retrieved February 1, 2026, from [Link][1][2]

Sources

- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 2. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of N-(4-hydroxy-2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(4-hydroxy-2,6-dimethylphenyl)acetamide, also known as 2,6-dimethylacetaminophen, is a structural analog of the widely used analgesic and antipyretic drug, acetaminophen. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a particular focus on its synthesis, physicochemical properties, metabolism, and toxicological profile in comparison to its parent compound. While it is recognized as an intermediate in the production of metabolites of the veterinary sedative Xylazine, its own pharmacological activities remain an area of limited investigation. This document aims to consolidate the available scientific literature to serve as a foundational resource for researchers and professionals in drug development.

Introduction

N-(4-hydroxy-2,6-dimethylphenyl)acetamide is a derivative of acetaminophen characterized by the presence of two methyl groups on the phenyl ring at positions 2 and 6. This structural modification has significant implications for its metabolic fate and toxicological profile. Unlike acetaminophen, which can cause severe hepatotoxicity in cases of overdose, N-(4-hydroxy-2,6-dimethylphenyl)acetamide has demonstrated markedly reduced tissue-damaging effects in preclinical studies[1]. This intriguing difference has prompted investigations into the mechanisms underlying acetaminophen-induced toxicity. Furthermore, its identification as a metabolite of the veterinary drug Xylazine underscores the importance of understanding its pharmacological and toxicological properties for both veterinary and forensic sciences[2].

This guide will delve into the known aspects of N-(4-hydroxy-2,6-dimethylphenyl)acetamide, synthesizing data from various sources to provide a detailed technical overview.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its pharmacological assessment.

| Property | Value | Source |

| IUPAC Name | N-(4-hydroxy-2,6-dimethylphenyl)acetamide | N/A |

| Synonyms | 2,6-dimethylacetaminophen, 4-Hydroxy-2,6-dimethylacetanilide | [2] |

| CAS Number | 6337-56-0 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | N/A |

| Appearance | Off-White Solid | [2] |

| XLogP3 | 0.3 | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Topological Polar Surface Area | 49.3 Ų | N/A |

Synthesis and Characterization

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)acetamide is crucial for its study and for the production of reference standards.

Synthetic Pathway

A common synthetic route to N-(4-hydroxy-2,6-dimethylphenyl)acetamide involves the acetylation of 4-amino-3,5-dimethylphenol. This can be achieved using acetic anhydride in an appropriate solvent.

Caption: General synthetic scheme for N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

Experimental Protocol: Synthesis of Acetaminophen Analogs

The following is a general protocol for the synthesis of acetaminophen analogs, which can be adapted for N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

Materials:

-

p-Aminophenol derivative (e.g., 4-amino-3,5-dimethylphenol)

-

Deionized water

-

Concentrated hydrochloric acid

-

Decolorizing charcoal (Norit)

-

Sodium acetate buffer solution

-

Acetic anhydride

-

Ice bath

-

Erlenmeyer flasks

-

Steam bath or hot plate

-

Stirring apparatus

-

Filtration apparatus (gravity and vacuum)

Procedure:

-

Weigh the p-aminophenol derivative and dissolve it in deionized water with the aid of concentrated hydrochloric acid to form the hydrochloride salt.

-

Add decolorizing charcoal to the solution and heat on a steam bath to remove impurities.

-

Filter the hot solution by gravity to remove the charcoal.

-

To the warm filtrate, add a sodium acetate buffer solution with swirling.

-

Immediately add acetic anhydride to the solution while continuing to swirl and heat on the steam bath for approximately 10 minutes.

-

Cool the reaction mixture in an ice-water bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified N-(4-hydroxy-2,6-dimethylphenyl)acetamide[3].

Analytical Methods for Characterization

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of the compound and its metabolites in biological matrices[4][5].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis and quality control of acetaminophen and its analogs[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Pharmacology

Mechanism of Action (Hypothesized)

Currently, there are no direct studies elucidating the specific mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)acetamide. However, based on its structural similarity to acetaminophen, it is plausible that it shares some mechanistic pathways.

The analgesic and antipyretic effects of acetaminophen are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This leads to a reduction in prostaglandin synthesis[7]. Another proposed mechanism involves the metabolism of acetaminophen to AM404 in the brain, which then activates TRPV1 and cannabinoid CB1 receptors[7].

It is important to note that without direct experimental evidence, the mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)acetamide remains speculative.

Pharmacodynamics

There is a significant gap in the scientific literature regarding the pharmacodynamic properties of N-(4-hydroxy-2,6-dimethylphenyl)acetamide. No studies to date have specifically investigated its analgesic, antipyretic, or anti-inflammatory activities. Research on other acetamide derivatives has shown potential antioxidant and anti-inflammatory activities, suggesting that this class of compounds may have therapeutic potential[8]. However, direct evidence for the subject compound is lacking.

Pharmacokinetics (ADME)

A complete pharmacokinetic profile for N-(4-hydroxy-2,6-dimethylphenyl)acetamide is not available. However, some aspects of its metabolism have been studied, primarily in the context of its toxicology.

Metabolism: Similar to acetaminophen, N-(4-hydroxy-2,6-dimethylphenyl)acetamide is metabolized by cytochrome P450 (CYP450) enzymes to a reactive quinone imine intermediate, N-acetyl-2,6-dimethyl-p-benzoquinone imine[1].

Caption: Metabolic activation of N-(4-hydroxy-2,6-dimethylphenyl)acetamide.

This reactive metabolite can be detoxified by conjugation with glutathione (GSH). However, unlike the reactive metabolite of acetaminophen (NAPQI), N-acetyl-2,6-dimethyl-p-benzoquinone imine appears to be less reactive and less prone to causing cellular damage[9].

Toxicology

The most significant area of research for N-(4-hydroxy-2,6-dimethylphenyl)acetamide has been its toxicology, particularly in comparison to acetaminophen.

Hepatotoxicity

Studies in mice and rats have shown that N-(4-hydroxy-2,6-dimethylphenyl)acetamide exhibits very little tissue damage compared to acetaminophen[1]. In isolated rat hepatocytes, it was found to be less cytotoxic than acetaminophen[9].

The reduced hepatotoxicity is thought to be due to the steric hindrance provided by the two methyl groups on the phenyl ring. This hindrance may:

-

Reduce the rate of formation of the reactive quinone imine metabolite by CYP450 enzymes.

-

Alter the reactivity of the quinone imine, making it less likely to bind to cellular proteins and cause damage.

Covalent Protein Binding

While both acetaminophen and N-(4-hydroxy-2,6-dimethylphenyl)acetamide can bind to hepatocyte proteins, the extent and pattern of binding differ. The latter binds to a lesser extent and shows a different profile of adducted proteins[9].

Experimental Protocol: In Vitro Hepatotoxicity Assessment

This protocol outlines a general method for assessing the hepatotoxicity of compounds like acetaminophen and its analogs in vitro.

Cell Culture:

-

Use a relevant liver cell line (e.g., HepG2) or primary hepatocytes.

-

Culture the cells in appropriate media and conditions until they reach a suitable confluence.

Compound Treatment:

-

Prepare stock solutions of the test compounds (N-(4-hydroxy-2,6-dimethylphenyl)acetamide and acetaminophen as a control) in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

Toxicity Assays:

-

Cell Viability Assay (e.g., MTT or LDH assay): Measure the percentage of viable cells after treatment to determine the cytotoxic potential of the compounds.

-

Glutathione (GSH) Depletion Assay: Measure the levels of intracellular GSH to assess oxidative stress.

-

Reactive Oxygen Species (ROS) Assay: Measure the production of ROS to further evaluate oxidative stress.

-

Liver Enzyme Leakage Assay: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium as an indicator of cell membrane damage[10].

Data Analysis:

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for cell viability.

-

Compare the effects of N-(4-hydroxy-2,6-dimethylphenyl)acetamide to acetaminophen at equimolar concentrations.

Role as a Xylazine Metabolite

N-(4-hydroxy-2,6-dimethylphenyl)acetamide has been identified as an intermediate in the production of metabolites of Xylazine, a sedative and analgesic commonly used in veterinary medicine[2]. The metabolism of Xylazine is complex and can lead to the formation of several metabolites, including 2,6-dimethylaniline[11]. It is plausible that N-(4-hydroxy-2,6-dimethylphenyl)acetamide is formed through the acetylation and subsequent hydroxylation of 2,6-dimethylaniline. The presence of this compound in biological samples could potentially serve as a biomarker for Xylazine exposure.

Future Directions and Conclusion

N-(4-hydroxy-2,6-dimethylphenyl)acetamide presents an interesting case study in structure-activity and structure-toxicity relationships. Its significantly lower hepatotoxicity compared to acetaminophen, despite a similar metabolic activation pathway, warrants further investigation. Key areas for future research include:

-

Pharmacodynamic Studies: A thorough investigation of its analgesic, antipyretic, and anti-inflammatory properties is needed to determine its therapeutic potential.

-

Complete Pharmacokinetic Profiling: Detailed ADME studies are required to understand its absorption, distribution, and excretion, which will be crucial for any potential therapeutic development.

-

Mechanism of Reduced Toxicity: Further studies are needed to elucidate the precise molecular mechanisms by which the 2,6-dimethyl substitution reduces hepatotoxicity.

References

-

Investigation of mechanisms of acetaminophen toxicity in isolated rat hepatocytes with the acetaminophen analogues 3,5-dimethylacetaminophen and 2,6-dimethylacetaminophen. PubMed. Available at: [Link].

-

Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. Available at: [Link].

-

Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. PMC. Available at: [Link].

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link].

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link].

-

A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. Available at: [Link].

-

Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. Available at: [Link].

-

Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. PMC. Available at: [Link].

- Method for synthesizing 2,6-dimethyl phenoxyacetic acid. Google Patents.

-

A randomized study of the efficacy and safety of intravenous acetaminophen compared to oral acetaminophen for the treatment of fever. PubMed. Available at: [Link].

-

Analytical techniques for the determination of acetaminophen: A review. ResearchGate. Available at: [Link].

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available at: [Link].

-

Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl. PubMed. Available at: [Link].

-

Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. Available at: [Link].

-

In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. PMC. Available at: [Link].

-

Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. PubMed. Available at: [Link].

-

Assessment and treatment of acetaminophen overdose. ResearchGate. Available at: [Link].

-

Review on Analgesic Activity and Determination Methods. ResearchGate. Available at: [Link].

-

METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. ResearchGate. Available at: [Link].

-

Acetaminophen for febrile patients with suspected infection: potential benefit and further directions. PMC. Available at: [Link].

-

Acetaminophen Toxicity Workup: Approach Considerations, Rumack-Matthew Nomogram, Anion Gap. Medscape. Available at: [Link].

-

Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link].

-

Acetaminophen Toxicity. StatPearls. Available at: [Link].

-

Acetaminophen for ICU Fever Did Not Reduce Stay, Mortality. Medscape. Available at: [Link].

-

Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. Available at: [Link].

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available at: [Link].

-

Acetaminophen for Fever Did Not Reduce ICU Days or Deaths. Medscape. Available at: [Link].

-

Comparison of analgesic, anti-inflammatory and anti-pyretic efficacy of diclofenac, paracetamol and their combination. SciSpace. Available at: [Link].

-

Effect on Acetaminophen Metabolism by Liquid Formulations. ClinicalTrials.gov. Available at: [Link].

-

Acute Acetaminophen (APAP) Ingestion/Overdose. Nationwide Children's Hospital. Available at: [Link].

-

Determination of Acetaminophen and Caffeine using reverse phase liquid (RP-LC) chromatographic technique. ResearchGate. Available at: [Link].

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto. Available at: [Link].

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link].

-

LIDOCAINE HYDROCHLORIDE solution. DailyMed. Available at: [Link].

Sources

- 1. Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. longdom.org [longdom.org]

- 5. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of mechanisms of acetaminophen toxicity in isolated rat hepatocytes with the acetaminophen analogues 3,5-dimethylacetaminophen and 2,6-dimethylacetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. researchgate.net [researchgate.net]

use of N-(4-hydroxy-2,6-dimethylphenyl)acetamide in veterinary drug testing

Application Note: AN-VET-2025-X Targeted Quantitation of N-(4-hydroxy-2,6-dimethylphenyl)acetamide in Equine and Canine Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

The detection of veterinary drug abuse in performance animals (equine and canine) requires the identification of specific biomarkers that distinguish systemic administration from environmental contamination. N-(4-hydroxy-2,6-dimethylphenyl)acetamide (also known as 4-hydroxyaceto-2,6-xylidide or 4-OH-GX-Ac ) serves as a critical downstream metabolite marker for drugs containing the 2,6-xylidine moiety, most notably Lidocaine (local anesthetic) and Xylazine (sedative/analgesic).

While parent drug screening is standard, it is often insufficient due to rapid half-lives (e.g., Lidocaine

This application note details a validated, high-sensitivity LC-MS/MS protocol for the extraction and quantitation of 4-OH-GX-Ac in urine and plasma. The method incorporates an enzymatic hydrolysis step to liberate the analyte from its Phase II O-glucuronide conjugates, significantly enhancing detection windows.

Metabolic Pathway & Analyte Significance

To understand the relevance of this analyte, one must map its formation. 4-OH-GX-Ac is not a parent drug but a "fingerprint" of xylidine-based pharmacokinetics.

Mechanism:

-

Primary Cleavage: Parent drugs (Lidocaine, Xylazine) are hydrolyzed/cleaved to form 2,6-xylidine .

-

Phase I Oxidation: CYP450 enzymes oxidize 2,6-xylidine to 4-hydroxy-2,6-xylidine .

-

Phase II Acetylation: N-acetyltransferase (NAT) converts the toxic hydroxylated amine into the stable N-(4-hydroxy-2,6-dimethylphenyl)acetamide .

-

Phase II Glucuronidation: The hydroxyl group is conjugated with glucuronic acid for urinary excretion.

Note: Without hydrolysis (Step 4 reversal), up to 90% of the target analyte may remain undetected in the aqueous layer.

Figure 1: Metabolic genesis of the target analyte. The dashed red line indicates the critical laboratory hydrolysis step.

Experimental Protocol

Reagents & Standards

-

Target Standard: N-(4-hydroxy-2,6-dimethylphenyl)acetamide (CAS: 6337-56-0), purity >98%.[1][2]

-

Internal Standard (IS): Lidocaine-d10 or 4-hydroxyxylazine-d6 (structural analog preferred).

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli), >100,000 units/mL. -

Mobile Phases:

-

A: 0.1% Formic Acid in Water (LC-MS Grade).

-

B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Sample Preparation (Urine)

This protocol utilizes a "Dilute-Hydrolyze-Shoot" approach for high throughput, or Solid Phase Extraction (SPE) for trace detection (<1 ng/mL).

Workflow A: High-Throughput Hydrolysis (Screening)

-

Aliquot: Transfer 200

L of urine into a 96-well plate or microcentrifuge tube. -

Internal Standard: Add 20

L of IS working solution (100 ng/mL). -

Buffer: Add 200

L of 1M Acetate Buffer (pH 5.0). -

Enzyme Addition: Add 20

L of -

Incubation: Vortex and incubate at 55°C for 90 minutes. Critical: Ensure complete deconjugation of the 4-hydroxyl group.

-

Quench: Add 400

L of ice-cold Acetonitrile to precipitate proteins/salts. -

Centrifugation: Spin at 10,000 x g for 10 minutes.

-

Dilution: Transfer 100

L of supernatant to a fresh vial and dilute with 400

Workflow B: Trace Enrichment (Confirmation)

Follow steps 1-5 above, then:

6. SPE Conditioning: Use a Polymeric Reversed-Phase cartridge (e.g., HLB, 30mg). Condition with MeOH then Water.

7. Load: Load the hydrolyzed sample.

8. Wash: Wash with 5% MeOH in Water.

9. Elute: Elute with 100% Methanol.

10. Reconstitute: Evaporate to dryness under

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8

Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.4 | 95 | 5 |

| 0.50 | 0.4 | 95 | 5 |

| 4.00 | 0.4 | 5 | 95 |

| 5.00 | 0.4 | 5 | 95 |

| 5.10 | 0.4 | 95 | 5 |

| 7.00 | 0.4 | 95 | 5 |

MS/MS Transitions (MRM)

The analyte forms a protonated molecular ion

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Type | Rationale |

| 4-OH-GX-Ac | 180.1 | 138.1 | 22 | Quantifier | Loss of Ketene (-42 Da) |

| 4-OH-GX-Ac | 180.1 | 123.1 | 35 | Qualifier | Loss of |

| 4-OH-GX-Ac | 180.1 | 105.1 | 45 | Qualifier | Ring fragmentation |

| Lidocaine-d10 | 245.2 | 96.1 | 25 | IS | Standard transition |

Validation & Performance Metrics

To ensure Trustworthiness and Self-Validation , the following criteria must be met before running unknown samples.

Hydrolysis Efficiency Check

-

Protocol: Spike a blank urine sample with a known concentration of 4-OH-GX-Ac-Glucuronide (if commercially available) or run a known positive ("incurred sample") with and without enzyme.

-

Acceptance: The signal for the aglycone (180.1 > 138.1) must increase >10-fold in the hydrolyzed sample compared to the non-hydrolyzed control.

Matrix Effects & Recovery

-

Matrix Effect (ME): Compare the peak area of the analyte spiked into extracted blank urine vs. analyte in pure solvent.

-

Target: ME between 85% - 115%. If suppression >20% is observed, switch to Workflow B (SPE).

-

-

Linearity:

over the range of 0.5 ng/mL to 500 ng/mL.

Chromatographic Resolution

-